molecular formula C11H15N3O3 B13867315 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine CAS No. 945720-39-8

5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine

Cat. No.: B13867315
CAS No.: 945720-39-8
M. Wt: 237.25 g/mol
InChI Key: HNXPFOMADGEMMI-UHFFFAOYSA-N
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Description

5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine: is a chemical compound with the molecular formula C11H15N3O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the nitro group and the pyrrolidinyl ethoxy side chain makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine typically involves the nitration of 2-[2-(1-pyrrolidinyl)ethoxy]Pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to control temperature and reaction time precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of nitro and pyrrolidinyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl ethoxy side chain can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is unique due to the presence of both the nitro group and the pyrrolidinyl ethoxy side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

945720-39-8

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

5-nitro-2-(2-pyrrolidin-1-ylethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(12-9-10)17-8-7-13-5-1-2-6-13/h3-4,9H,1-2,5-8H2

InChI Key

HNXPFOMADGEMMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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